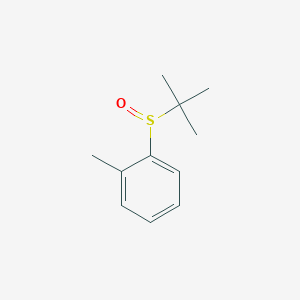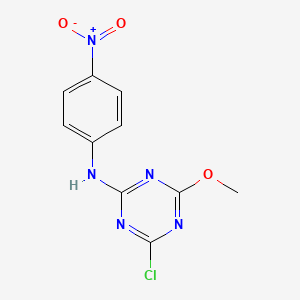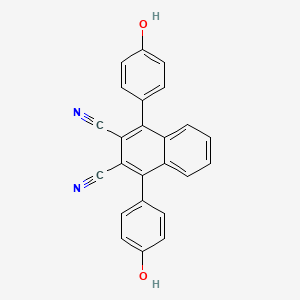![molecular formula C12H20O2 B12554908 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane CAS No. 143682-00-2](/img/structure/B12554908.png)
6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[25]octane is a spiro compound characterized by its unique structure, which includes a spiro linkage between two cyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane typically involves the reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with tetracyanoethylene. This reaction proceeds under controlled conditions to yield the desired spiro compound . The reaction mixture is often stirred vigorously and maintained at specific temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Medicine: Investigated for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: Shares a similar spiro structure but with different functional groups.
2,6-Dimethyloctane: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness: 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2
Properties
CAS No. |
143682-00-2 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
6,6-dimethyl-2-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C12H20O2/c1-9(2)5-10-6-12(10)13-7-11(3,4)8-14-12/h5,9H,6-8H2,1-4H3 |
InChI Key |
YAOHUEULTGOUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C1CC12OCC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)

![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)


![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)


![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)

![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
